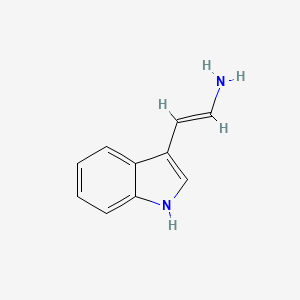

2-(1H-indol-3-yl)ethenamine

Description

Historical Context and Discovery of the Indole-Ethanamine Scaffold

The indole-ethanamine scaffold is a ubiquitous structural motif found in a vast number of naturally occurring and synthetic compounds. At its core is the indole (B1671886) ring system, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. This fundamental structure is present in the essential amino acid tryptophan, which serves as a biochemical precursor to a multitude of biologically important molecules.

The discovery and study of indole and its derivatives date back to the 19th century, with early investigations focusing on the degradation products of natural substances like indigo (B80030) dye. However, the significance of the indole-ethanamine scaffold, specifically in the form of tryptamine (B22526) (2-(1H-indol-3-yl)ethanamine), gained prominence in the early 20th century with its identification as a biogenic amine. solubilityofthings.com Tryptamine itself is a monoamine alkaloid that functions as a neuromodulator and neurotransmitter in vivo. frontiersin.org

The recognition of tryptamine's role as a precursor to vital neurotransmitters like serotonin (B10506) and melatonin (B1676174) spurred extensive research into its derivatives. solubilityofthings.comoup.com This exploration led to the discovery of numerous psychoactive tryptamines in plants and fungi, some of which have been used for centuries in traditional rituals. nih.govunodc.org The elucidation of the structures of compounds like psilocin and psilocybin in the mid-20th century further fueled interest in the chemical and pharmacological properties of the indole-ethanamine backbone. unodc.orgimpactfactor.org This historical foundation has established the indole-ethanamine scaffold as a "privileged scaffold" in medicinal chemistry, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. researchgate.net

Significance of 2-(1H-indol-3-yl)ethenamine as a Foundational Indole Derivative

This compound, also known as tryptamine, is a cornerstone of indole chemistry due to its inherent reactivity and its role as a key synthetic intermediate. solubilityofthings.com The presence of the primary amine group and the reactive indole ring allows for a wide range of chemical modifications, making it a versatile starting material for the synthesis of more complex molecules. derpharmachemica.com

The significance of this compound can be attributed to several key factors:

Synthetic Versatility: The amine group can readily undergo reactions such as acylation, alkylation, and condensation to form a diverse array of derivatives. researchgate.net The indole ring itself is susceptible to electrophilic substitution, allowing for the introduction of various functional groups at different positions.

Biological Precursor: As the parent compound of the tryptamine family, it serves as the foundational structure for numerous biologically active molecules, including neurotransmitters and alkaloids. solubilityofthings.comfrontiersin.org

Pharmacophore: The indole-ethanamine moiety is a recognized pharmacophore, meaning it is the essential part of a molecule that confers its biological activity. This scaffold is present in many approved drugs and clinical candidates. mdpi.com

The structural features of this compound are summarized in the table below:

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| Appearance | Off-white to pale yellow crystalline solid solubilityofthings.com |

| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol (B145695) and methanol (B129727) solubilityofthings.com |

Overview of Research Trajectories for this compound

Research involving this compound has followed several distinct yet interconnected trajectories, primarily driven by its potential applications in medicinal chemistry and materials science.

Medicinal Chemistry and Drug Discovery: A significant portion of research has focused on synthesizing and evaluating derivatives of this compound for their therapeutic potential. This includes the development of:

Anticancer Agents: Numerous indole derivatives have shown promise as anticancer agents by targeting various cellular mechanisms, including the inhibition of tubulin polymerization and protein kinases. mdpi.commdpi.com

Antimicrobial Agents: The indole scaffold has been incorporated into novel compounds with antibacterial and antifungal properties. researchgate.netnih.gov

Neuroprotective Agents: Derivatives are being investigated for their potential in treating neurodegenerative disorders by targeting receptors like the NMDA receptor. nih.gov

Anti-inflammatory Agents: The structural similarity to known anti-inflammatory drugs has prompted the development of new indole-based anti-inflammatory compounds. impactfactor.org

Synthesis of Complex Natural Products: The indole-ethanamine scaffold serves as a key building block in the total synthesis of complex natural products, particularly indole alkaloids with intricate ring systems.

Materials Science: The unique electronic and photophysical properties of the indole ring have led to its incorporation into organic materials for applications in areas such as organic light-emitting diodes (OLEDs) and sensors.

The versatility of this compound as a starting material is highlighted by the variety of derivatives that can be synthesized, as shown in the table below.

| Derivative Class | Synthetic Modification | Potential Application |

| N-Substituted Tryptamines | Alkylation or acylation of the amine group | CNS agents, receptor probes evitachem.com |

| Ring-Substituted Tryptamines | Electrophilic substitution on the indole ring | Modulating biological activity and selectivity glpbio.com |

| Thio- and Oxo- Derivatives | Modification of the ethylamine (B1201723) side chain | Pharmaceutical intermediates lookchem.comsigmaaldrich.com |

| Fused Heterocyclic Systems | Cyclization reactions involving the indole and amine functionalities | Novel therapeutic scaffolds nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H10N2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

(E)-2-(1H-indol-3-yl)ethenamine |

InChI |

InChI=1S/C10H10N2/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-7,12H,11H2/b6-5+ |

InChI Key |

CUWQQBKIZVPCNL-AATRIKPKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)/C=C/N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C=CN |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 1h Indol 3 Yl Ethenamine and Its Derivatives

Established Synthetic Routes to 2-(1H-indol-3-yl)ethenamine

Several well-established methodologies are employed for the synthesis of this compound, starting from readily available indole (B1671886) precursors. These methods often involve the formation of a key intermediate, 3-(2-nitrovinyl)indole, which is subsequently reduced to the target amine.

Reduction of 3-(2-nitrovinyl)indole Precursors

A common and effective strategy for synthesizing tryptamine (B22526) derivatives involves the reduction of a 3-(2-nitrovinyl)indole intermediate. This reduction can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH4) and a combination of sodium borohydride (B1222165) (NaBH4) and nickel(II) acetate (B1210297) tetrahydrate (Ni(OAc)2·4H2O) being prominent examples.

The conventional approach often utilizes LiAlH4 in a dry solvent like tetrahydrofuran (B95107) (THF). tci-thaijo.org However, this method has limitations, including harsh reaction conditions, sensitivity to air and moisture, and the high cost of the reducing agent. tci-thaijo.org Furthermore, when the 3-(2-nitrovinyl)indole precursor contains a halogen substituent on the indole ring, LiAlH4 can cause partial dehalogenation, leading to a mixture of products. tci-thaijo.org

An alternative method employs a combination of NaBH4 and Ni(OAc)2·4H2O. tci-thaijo.org This system serves as an effective reducing agent for converting the vinyl nitro group to an ethyl amine. tci-thaijo.org The reaction with NaBH4 first reduces the 3-(2-nitrovinyl)indole to a 3-(2-nitroethyl)indole. In a subsequent step, a combination of NaBH4 and Ni(OAc)2·4H2O is used to reduce the nitroethyl group to the desired tryptamine derivative. tci-thaijo.org This method has been used to synthesize halogenated tryptamines in moderate to good yields. tci-thaijo.org

| Precursor | Reducing Agent | Product | Key Features |

| 3-(2-nitrovinyl)indole | LiAlH4 | This compound | Conventional method, harsh conditions, expensive. tci-thaijo.org |

| 3-(2-nitrovinyl)indole | NaBH4, then NaBH4/Ni(OAc)2·4H2O | This compound | Milder conditions, avoids dehalogenation. tci-thaijo.org |

Synthesis from Indole-3-carboxaldehyde via Henry Reaction

A crucial step in many tryptamine syntheses is the formation of the 3-(2-nitrovinyl)indole precursor from indole-3-carboxaldehyde. This is typically achieved through a Henry reaction, which is a base-catalyzed condensation between a nitroalkane (in this case, nitromethane) and an aldehyde. tci-thaijo.org This reaction provides the 3-(2-nitrovinyl)indole derivatives in good to excellent yields, which are then carried forward to the reduction step as described previously. tci-thaijo.org This three-step process, starting from commercially available indole-3-carboxaldehyde, represents a versatile route to various tryptamine derivatives. tci-thaijo.org

Multi-Step Organic Synthesis from Simpler Indole Precursors

Beyond the Henry reaction route, tryptamines can be synthesized through various other multi-step sequences starting from simpler indole precursors. One classical approach involves the Friedel-Crafts alkylation of the indole nucleus at the C3 position. smolecule.com Another common strategy is the Mannich reaction of an indole, which can be followed by quaternization of the resulting amine, nucleophilic substitution with cyanide, and subsequent reduction to yield the tryptamine. thieme.de These multi-step syntheses allow for the introduction of a wider variety of substituents on the indole ring and the ethylamine (B1201723) side chain, offering flexibility in the design of tryptamine analogs. nih.govnih.gov

Synthetic Transformations Utilizing this compound as a Building Block

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its primary amine functionality allows for a variety of chemical transformations, including the formation of thiourea (B124793) and amide derivatives.

Formation of Thiourea Derivatives via Condensation with Isothiocyanates

Thiourea derivatives of this compound can be readily prepared through the condensation of the primary amine with various aryl or alkyl isothiocyanates. researchgate.netmdpi.com This reaction is typically carried out in an anhydrous medium and proceeds with good to excellent yields. researchgate.net The resulting N,N'-disubstituted thiourea derivatives have been investigated for a range of biological activities. mdpi.com The structural diversity of the thiourea derivatives can be easily achieved by varying the isothiocyanate reactant. researchgate.netmdpi.com

| Reactant 1 | Reactant 2 | Product |

| This compound | Aryl/Alkyl Isothiocyanate | 2-(1H-indol-3-yl)ethylthiourea derivative |

Preparation of Amide Derivatives (e.g., N-substituted amides via coupling agents like DCC)

Amide derivatives of this compound are another important class of compounds. These can be synthesized by coupling the primary amine with carboxylic acids using a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). imist.ma This method facilitates the formation of the amide bond under mild conditions. For example, N-{2-(1H-indol-3-yl)ethyl}-1-(quinolinyl)methanamide derivatives have been synthesized in high yields through the condensation of tryptamine with quinoline (B57606) carboxylic acids in the presence of DCC. imist.ma This approach is widely applicable for the preparation of a diverse range of N-substituted tryptamine amides. ajchem-a.com

| Reactant 1 | Reactant 2 | Coupling Agent | Product |

| This compound | Carboxylic Acid | DCC | N-substituted 2-(1H-indol-3-yl)ethanamide |

Synthesis of Schiff Base Ligands and Complexes

Schiff bases derived from tryptamine are valuable ligands in coordination chemistry due to their ability to form stable complexes with various transition metals. uokerbala.edu.iqresearchgate.net The synthesis typically involves the condensation reaction of tryptamine with a suitable aldehyde or ketone.

A common procedure involves refluxing an equimolar mixture of tryptamine and the corresponding carbonyl compound in an ethanolic solution for several hours. eares.org This method has been successfully employed to synthesize novel Schiff base ligands, which can be isolated as precipitates upon cooling and purified by washing with a solvent like methanol (B129727). eares.org The structural confirmation of these ligands is achieved through various spectroscopic techniques, including UV-VIS, Fourier Transform Infrared (FTIR), and Nuclear Magnetic Resonance (¹H and ¹³C NMR). eares.org

For instance, two novel Schiff base ligands were synthesized from tryptamine in hot ethanol (B145695) and characterized. The chemical properties, including melting points and reaction yields, are summarized below. eares.org

Table 1: Properties of Tryptamine-Derived Schiff Base Ligands

| Compound | Aldehyde/Ketone Reactant | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| Ligand 1 | Salicylaldehyde | 120-122 | 85 |

| Ligand 2 | 2-Hydroxyacetophenone | 145-147 | 80 |

Data sourced from a study on the biological applications of tryptamine Schiff base derivatives. eares.org

These Schiff base ligands can then be reacted with metal salts (e.g., chlorides or nitrates of Co(II), Ni(II), Cu(II)) in an ethanolic solution to form metal complexes. orientjchem.org The reaction mixture is typically heated for a few hours, and the resulting solid complexes are filtered, washed, and recrystallized. orientjchem.org Characterization of these complexes confirms the coordination of the metal ion with the Schiff base, often through the azomethine nitrogen and a deprotonated hydroxyl group. researchgate.netorientjchem.org Spectroscopic analysis, such as a shift in the C=N stretching frequency in the IR spectrum, provides evidence of this coordination. orientjchem.org

Chemoselective Protection and Deprotection Strategies (e.g., N-Boc, N-PMB)

In the multi-step synthesis of complex tryptamine derivatives, chemoselective protection of the primary amine is crucial to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) and p-methoxybenzyl (PMB) groups are commonly employed for this purpose.

The N-Boc group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. The protection of tryptamine is typically achieved by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base like triethylamine (B128534) or sodium hydroxide (B78521) in a suitable solvent such as dichloromethane (B109758) (DCM) or a biphasic system.

The N-PMB group offers an alternative that can be cleaved under oxidative conditions, providing orthogonality to acid-labile groups like Boc. organic-chemistry.orgresearchgate.net PMB protection can be achieved via Williamson ether synthesis conditions, using a strong base like sodium hydride (NaH) to deprotonate the amine, followed by reaction with p-methoxybenzyl chloride (PMB-Cl). total-synthesis.com

Deprotection of the PMB group is often accomplished using oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.govlookchem.com More recently, catalytic methods have been developed. For example, bismuth(III) triflate (Bi(OTf)₃) has been shown to catalytically cleave the C-N bond of PMB-substituted tertiary sulfonamides under mild acidic conditions, affording the deprotected products in good to excellent yields. nih.gov This method demonstrates high chemoselectivity, as shown in the deprotection of various N-alkyl sulfonamides. nih.gov

Table 2: Catalytic C-N Bond Cleavage of PMB-Protected N-Alkyl Sulfonamides

| Substrate | Product | Yield (%) |

|---|---|---|

| N-benzyl-N-(4-methoxybenzyl)-4-methylbenzenesulfonamide | N-benzyl-4-methylbenzenesulfonamide | 82 |

| N-(4-methoxybenzyl)-N-propyl-4-methylbenzenesulfonamide | N-propyl-4-methylbenzenesulfonamide | 76 |

| N,N-bis(4-methoxybenzyl)-4-methylbenzenesulfonamide | 4-methylbenzenesulfonamide | 80 |

Data sourced from a study on selective C-N bond cleavage. nih.gov

Introduction of Substituents on the Indole Ring (e.g., bromination)

Functionalization of the indole ring is a key strategy for modifying the properties of tryptamine derivatives. Bromination is a common electrophilic substitution reaction used to introduce bromine atoms onto the indole scaffold, often at the C5 or C6 position. These brominated tryptamines are precursors to a variety of natural products and pharmacologically active compounds. acs.org For example, the marine natural alkaloid 2,2-di(6′-bromo-3′-indolyl)-ethylamine features a bromine substituent on the indole ring. researchgate.net The synthesis of such compounds necessarily involves a step where the indole nucleus is brominated, typically using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The position of bromination can be influenced by the reaction conditions and the presence of directing groups on the indole ring.

Catalytic Approaches in the Synthesis of this compound Analogues

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. In the context of tryptamine analogues, metal-catalyzed reactions have enabled the construction of complex polycyclic and heterocyclic scaffolds.

Gold(I) catalysts have emerged as powerful tools for activating alkynes and allenes toward nucleophilic attack. researchgate.net This reactivity has been harnessed to develop cascade reactions for synthesizing tryptamine-fused polycyclic structures. nih.govacs.org An efficient Au(I)-catalyzed one-pot cascade protocol has been developed by treating substituted tryptamines with 2-ethynylbenzoic acids. nih.gov This strategy facilitates the formation of one C-C bond and two C-N bonds in a single operation, affording high yields and tolerating a broad range of substrates. nih.govacs.org

Furthermore, N-propargyl tryptamine derivatives can undergo gold-catalyzed dearomative spirocyclizations to yield spirocyclic indolenines. researchgate.net These reactions can be combined with other transformations, such as the Pictet-Spengler reaction, in a tandem sequence. A notable example is the synthesis of spirofused indoloquinuclidines by combining N-propargyl tryptamine with aldehydes in the presence of an acid and a gold complex. researchgate.net

Besides gold, other transition metals like palladium, copper, and silver, as well as main group metals like calcium, are utilized in the synthesis of tryptamine analogues.

Palladium-catalyzed reactions, such as cross-coupling and cyclization, are fundamental in indole chemistry. hku.hk Methods have been developed for the direct synthesis of tryptamines using Pd-catalyzed reactions of 2-iodoanilines with protected γ-aminobutanals. researchgate.net Another approach involves a tandem SET/radical cyclization/intermolecular coupling between 2-azaallyl anions and indole acetamides, which enables the transition-metal-free synthesis of C3a-substituted pyrroloindolines. researchgate.net

Copper-catalyzed reactions have been employed for the oxidative cyclization and C-N cross-coupling of two tryptamine molecules. rsc.org This process, using O₂ as the terminal oxidant, provides direct access to a novel class of indole-linked-pyrroloindoline compounds in moderate to good yields, where the coordination between the copper catalyst and the tryptamine substrate is key for controlling chemoselectivity. rsc.org

Calcium-catalyzed cascade reactions between tryptamines and propargylic alcohols have been developed for the temperature-dependent selective formation of either pyrroloindolines or pyrrolo[1,2-a]indoles. acs.org

Silver-catalyzed enantioselective dearomative cyclization cascades of tryptamine derivatives have been used to synthesize the complex polycyclic core of akuammiline (B1256633) alkaloids with high yields and excellent enantiomeric excess. acs.org

Synthesis of Bis(indolyl)ethylamines

Bis(indolyl)alkanes and their derivatives are an important class of compounds due to their significant biological activities. tandfonline.com The synthesis of 2,2-bis(3′-indolyl)ethylamines (BIEAs) can be achieved through several methods. A simple and efficient approach involves the reaction of indoles with appropriate carbonyl compounds on montmorillonite (B579905) K10 clay. tandfonline.com This acid-catalyzed condensation avoids long reaction times often required in other procedures. tandfonline.com

Another powerful strategy is the p-toluenesulfonic acid (PTSA)-catalyzed transindolylation of readily synthesized 3,3′-BIEAs with tryptamine derivatives. acs.orgacs.org This modular route allowed for the first total synthesis of the marine alkaloid (±)-gelliusine E and enables the rapid synthesis of other members of the 2,3′-BIEA family. acs.orgacs.org The key transindolylation step involves reacting an N-protected 3,3′-BIEA derivative with an amino-protected tryptamine or serotonin (B10506) derivative in the presence of PTSA at elevated temperatures. acs.org

Table 3: Synthesis of 2,3'-BIEA via PTSA-Catalyzed Transindolylation

| 3,3'-BIEA Reactant | Tryptamine Reactant | Catalyst | Product | Yield (%) |

|---|---|---|---|---|

| N-phthalyl 2,2-bis(6-bromo-1H-indol-3-yl)ethyl)isoindoline-1,3-dione | N-Boc-Serotonin | PTSA | N-phthalyl-(±)-gelliusine E | 58 |

Data derived from the total synthesis of (±)-gelliusine E. acs.orgacs.org

The deprotection of the amine, for instance by removing an N-phthalyl group using hydrazine (B178648) hydrate, yields the final bis(indolyl)ethylamine product. acs.orgacs.org

Chemical Reactivity and Reaction Mechanism Investigations of 2 1h Indol 3 Yl Ethenamine

Reactivity of the Indole (B1671886) Nucleus in 2-(1H-indol-3-yl)ethenamine

The indole ring system is a π-excessive heterocycle, rendering it highly susceptible to electrophilic attack. The fusion of the benzene (B151609) and pyrrole (B145914) rings results in a high electron density, particularly at the C-3 position of the pyrrole moiety.

Electrophilic Substitution Pathways on the Indole Ring (e.g., at the C-3 position)

The C-3 position of the indole nucleus in tryptamine (B22526) is the most nucleophilic and, therefore, the primary site for electrophilic substitution. This regioselectivity is attributed to the ability of the nitrogen atom to stabilize the resulting cationic intermediate, the arenium ion, through resonance without disrupting the aromaticity of the benzene ring. Should the C-3 position be occupied, electrophilic attack typically occurs at the C-2 position, followed by the C-6 position in the benzene ring.

Common electrophilic substitution reactions at the indole C-3 position of tryptamine and its derivatives include:

Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) introduce halogen atoms at the C-3 position.

Nitration: The introduction of a nitro group can be achieved using nitrating agents, often under carefully controlled conditions to avoid oxidation of the sensitive indole ring.

Sulfonation: Sulfonation occurs with reagents like sulfur trioxide-pyridine complex.

Friedel-Crafts Reactions: This versatile reaction allows for the introduction of alkyl or acyl groups at the C-3 position. Friedel-Crafts alkylation can be achieved with alkyl halides in the presence of a Lewis acid catalyst, though polyalkylation can be a competing reaction. A notable example is the alkylation of indoles with β-nitroalkenes in hexafluoro-2-propanol (HFIP), which proceeds rapidly and in high yields without the need for an additional catalyst. arkat-usa.org Friedel-Crafts acylation, using acyl chlorides or anhydrides with a Lewis acid, introduces a ketone functionality.

Vilsmeier-Haack Reaction: This reaction introduces a formyl group (-CHO) at the C-3 position using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). cabidigitallibrary.orgnih.govadichemistry.com The reaction proceeds via an electrophilic iminium ion that is attacked by the electron-rich indole ring. cabidigitallibrary.orgnih.gov

Mannich Reaction: This reaction involves the aminoalkylation of the C-3 position. It is a three-component reaction between the indole, formaldehyde, and a primary or secondary amine, typically under acidic conditions. adichemistry.comwikipedia.orgbyjus.comlibretexts.org The electrophile in this case is an iminium ion generated in situ from the amine and formaldehyde. adichemistry.comwikipedia.orgbyjus.com

| Reaction | Electrophile/Reagents | Product Type | Typical Position of Substitution |

|---|---|---|---|

| Halogenation | NBS, NCS | 3-Haloindole | C-3 |

| Nitration | HNO₃/H₂SO₄ (carefully controlled) | 3-Nitroindole | C-3 |

| Sulfonation | SO₃-pyridine complex | Indole-3-sulfonic acid | C-3 |

| Friedel-Crafts Alkylation | R-X / Lewis Acid (e.g., AlCl₃) | 3-Alkylindole | C-3 |

| Friedel-Crafts Acylation | RCOCl / Lewis Acid (e.g., AlCl₃) | 3-Acylindole | C-3 |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Indole-3-carboxaldehyde | C-3 |

| Mannich Reaction | CH₂O, R₂NH, H⁺ | 3-(Dialkylaminomethyl)indole (Gramine derivative) | C-3 |

Reactivity of the Ethanamine Side Chain

The ethanamine side chain of this compound possesses a primary amine group, which is a key center for nucleophilic reactions and participates in various intramolecular cyclization processes.

Nucleophilic Reactivity of the Primary Amine Group

The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile. This nucleophilicity allows it to react with a variety of electrophiles. The reactivity of the amine is influenced by factors such as basicity and steric hindrance. Generally, nucleophilicity increases with basicity, following the trend of ammonia (B1221849) < primary amines < secondary amines. masterorganicchemistry.com

Key reactions involving the nucleophilic primary amine include:

Acylation: The amine readily reacts with acyl chlorides and acid anhydrides to form N-acyl tryptamines (amides). These reactions typically proceed via a nucleophilic acyl substitution mechanism. libretexts.orgyoutube.comnih.gov The reaction with anhydrides is generally safer as it does not produce corrosive hydrogen chloride gas. youtube.com

Alkylation: The amine can be alkylated by reaction with alkyl halides, although this can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts.

Reductive Amination: The primary amine can be converted to a secondary or tertiary amine through reductive amination with aldehydes or ketones in the presence of a reducing agent such as sodium borohydride (B1222165) or sodium cyanoborohydride. erowid.org

| Reaction | Electrophile/Reagents | Product Type | General Mechanism |

|---|---|---|---|

| Acylation | Acyl chloride (RCOCl) | N-Acyl tryptamine (Amide) | Nucleophilic Acyl Substitution |

| Acylation | Acid anhydride (B1165640) ((RCO)₂O) | N-Acyl tryptamine (Amide) | Nucleophilic Acyl Substitution |

| Alkylation | Alkyl halide (R-X) | Mono-, di-, and tri-alkylated tryptamines | Nucleophilic Substitution (SN2) |

| Reductive Amination | Aldehyde/Ketone, Reducing Agent (e.g., NaBH₄) | N-Alkyl tryptamine | Imine formation followed by reduction |

Intramolecular Cyclization Reactions (e.g., Pictet–Spengler reactions and regioselectivity considerations)

One of the most significant reactions of tryptamine and its derivatives is the Pictet-Spengler reaction. This is an intramolecular cyclization that occurs when tryptamine is condensed with an aldehyde or a ketone, typically under acidic conditions, to form a β-carboline or a tetrahydroisoquinoline derivative. reddit.comnih.govjh.edu

The mechanism of the Pictet-Spengler reaction involves the initial formation of a Schiff base (iminium ion) between the primary amine of tryptamine and the carbonyl compound. This is followed by an intramolecular electrophilic attack of the electron-rich C-2 or C-3 position of the indole ring on the electrophilic iminium carbon, leading to cyclization. Subsequent loss of a proton re-aromatizes the indole ring system, yielding the final product.

The regioselectivity of the Pictet-Spengler cyclization can be influenced by several factors, including the nature of the substituents on both the tryptamine and the carbonyl compound, as well as the reaction conditions. Generally, cyclization occurs at the more nucleophilic C-2 position of the indole ring. However, in some cases, attack at the C-3 position can occur, leading to a spiroindolenine intermediate that can then rearrange. The presence of electron-donating groups on the indole ring tends to favor the Pictet-Spengler reaction. sci-hub.se

| Tryptamine Derivative | Carbonyl Compound | Reaction Conditions | Major Product (Regioselectivity) |

|---|---|---|---|

| Tryptamine | Formaldehyde | Acidic (e.g., H⁺) | 1,2,3,4-Tetrahydro-β-carboline (C-2 cyclization) |

| 5-Methoxy-tryptamine | Acetaldehyde | Acidic (e.g., H⁺) | 6-Methoxy-1-methyl-1,2,3,4-tetrahydro-β-carboline (C-2 cyclization) |

| Tryptamine | δ-Allenyl aldehyde | Diphenylphosphoric acid, 70°C | Tetrahydro-β-carboline (favored with excess aldehyde) sci-hub.se |

| Tryptamine | δ-Allenyl aldehyde | Diphenylphosphoric acid, 70°C | 1-Aminotetralin (favored with excess tryptamine) sci-hub.se |

Oxidation and Reduction Potentials and Corresponding Pathways

The indole nucleus of tryptamine is susceptible to oxidation, while the side chain does not typically undergo oxidation under mild conditions. The electrochemical oxidation of tryptamine has been studied, revealing a quasi-reversible electron-transfer process. cabidigitallibrary.org The oxidation is predominantly a diffusion-limited process. cabidigitallibrary.org

In biological systems, the primary oxidative pathway for tryptamine is enzymatic, catalyzed by monoamine oxidase (MAO), which converts the amine to indole-3-acetaldehyde. nih.govnih.gov This aldehyde can then be further oxidized to indole-3-acetic acid. Non-enzymatic oxidation can be achieved with various oxidizing agents. For instance, the oxidation of the related amino acid tryptophan with potassium permanganate (B83412) (KMnO₄) proceeds through different mechanisms depending on the pH of the medium, but generally leads to the formation of indole-3-acetaldehyde, ammonia, and carbon dioxide. nih.gov The electrochemical oxidation of the related 5-hydroxytryptamine (serotonin) can lead to the formation of various dione (B5365651) and oligomeric products. nih.govnih.gov

The reduction of the functional groups in tryptamine is less common. However, if the indole ring or side chain contains reducible functionalities (e.g., a nitro group from a nitration reaction or a carbonyl group from a Friedel-Crafts acylation), these can be reduced using standard reducing agents. For example, a carbonyl group can be reduced to a methylene (B1212753) group via a Clemmensen or Wolff-Kishner reduction. A nitro group can be reduced to an amine using reagents like tin and hydrochloric acid or catalytic hydrogenation. While sodium borohydride (NaBH₄) is generally not strong enough to reduce an ester or carboxylic acid, it can reduce the imine intermediate formed during reductive amination. erowid.orgnih.gov Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can reduce amides and nitriles to amines. researchgate.net

Mechanistic Studies of Derivatization Reactions

The derivatization of tryptamine is a cornerstone of synthetic strategies for accessing a vast array of indole alkaloids and pharmacologically active compounds. Mechanistic studies have provided a deeper understanding of the factors that control the outcome of these reactions.

In electrophilic substitution reactions, the mechanism universally proceeds through the formation of a resonance-stabilized arenium ion intermediate. The preference for substitution at C-3 is a direct consequence of the superior stability of the corresponding arenium ion compared to that formed from attack at C-2.

For the Pictet-Spengler reaction, mechanistic investigations have confirmed the initial formation of an iminium ion, which then acts as the intramolecular electrophile. The regioselectivity of the subsequent cyclization is a subject of ongoing study, with evidence supporting both direct attack at the C-2 position and a pathway involving a spiroindolenine intermediate arising from C-3 attack. The reaction conditions, including the acidity of the medium and the nature of the substituents, play a crucial role in determining the favored pathway. sci-hub.se

The nucleophilic reactions of the primary amine group follow well-established mechanisms. Acylation with acid chlorides or anhydrides proceeds via a tetrahedral intermediate, which then collapses to expel the leaving group (chloride or carboxylate, respectively). libretexts.orgyoutube.comyoutube.com Reductive amination involves the initial formation of an imine or enamine, which is then reduced in situ. The choice of reducing agent is critical; for example, sodium borohydride can sometimes reduce the aldehyde or ketone starting material before it reacts with the amine, a side reaction that is less problematic with the more selective sodium cyanoborohydride. erowid.org

Advanced Spectroscopic and Chromatographic Characterization of 2 1h Indol 3 Yl Ethenamine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the precise molecular structure of tryptamine (B22526) and its analogues. proquest.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the definitive assignment of the compound's structure. nih.gov For indole (B1671886) alkaloids, NMR is crucial for verifying the structure and can be used to fingerprint unknown substances. magritek.com

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment, proximity to other protons, and the connectivity of the molecular structure. tandfonline.comscispace.com In the case of 2-(1H-indol-3-yl)ethenamine, the ¹H NMR spectrum exhibits characteristic signals for the protons on the indole ring and the ethylamine (B1201723) side chain.

The aromatic region of the spectrum typically shows signals for the protons at positions 4, 5, 6, and 7 of the indole ring, while the proton at position 2 also appears in this region. The ethylamine side chain produces two characteristic signals, typically triplets, corresponding to the two methylene (B1212753) (-CH₂-) groups. The broad singlet of the indole NH proton is also a key feature. tandfonline.com The specific chemical shifts and coupling constants are sensitive to the solvent and any substituents on the indole ring or the amino group, making ¹H NMR an excellent tool for distinguishing between different tryptamine derivatives. magritek.comtandfonline.com For instance, substitutions on the benzene (B151609) ring of the indole structure cause appreciable shifts in the signals for the aromatic protons, allowing for easy distinction between isomers. tandfonline.com

Table 1: Representative ¹H NMR Chemical Shifts for Tryptamine Data presented is a compilation from various sources and may vary based on solvent and experimental conditions.

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity |

| H-1 (NH) | ~8.0 - 11.0 | br s |

| H-2 | ~7.0 - 7.2 | d |

| H-4 | ~7.5 - 7.7 | d |

| H-5 | ~7.0 - 7.1 | t |

| H-6 | ~7.1 - 7.2 | t |

| H-7 | ~7.3 - 7.4 | d |

| -CH₂- (α to indole) | ~3.0 - 3.2 | t |

| -CH₂-N (β to indole) | ~2.8 - 3.0 | t |

br s = broad singlet, d = doublet, t = triplet

Carbon-13 NMR (¹³C NMR) is used to determine the carbon framework of a molecule. Each unique carbon atom in the structure produces a distinct signal in the spectrum, confirming the total number of carbons and providing insight into their chemical environment (e.g., aromatic, aliphatic, attached to a heteroatom). tandfonline.comacs.org

For this compound, the ¹³C NMR spectrum shows eight signals for the indole ring carbons and two signals for the ethylamine side chain carbons. The chemical shifts of the indole carbons are characteristic, with C-3 appearing at a relatively high field (low ppm value) compared to the other aromatic carbons. rsc.org The positions of the signals are highly reproducible and serve as a reliable fingerprint for the tryptamine skeleton. tandfonline.com As with ¹H NMR, substitutions on the molecule cause predictable shifts in the ¹³C signals, which is invaluable for identifying derivatives. tandfonline.comresearcher.life For example, the carbon shifts in 5-methoxy and 6-methoxy tryptamine derivatives differ significantly, allowing for ready differentiation. tandfonline.com

Table 2: Representative ¹³C NMR Chemical Shifts for Tryptamine Data presented is a compilation from various sources and may vary based on solvent and experimental conditions. nih.govchemicalbook.com

| Carbon Assignment | Chemical Shift (δ) ppm |

| C-2 | ~122.2 |

| C-3 | ~113.0 |

| C-3a | ~127.3 |

| C-4 | ~118.5 |

| C-5 | ~121.5 |

| C-6 | ~119.0 |

| C-7 | ~111.5 |

| C-7a | ~136.5 |

| -CH₂- (α to indole) | ~25.6 |

| -CH₂-N (β to indole) | ~42.7 |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a fundamental analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. semanticscholar.org Various MS techniques, often coupled with chromatographic separation, are employed for the characterization of tryptamines.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) provides highly accurate mass measurements, allowing for the determination of a compound's elemental formula. squarespace.com ESI is a soft ionization technique that typically produces protonated molecules [M+H]⁺, confirming the molecular weight with high precision. semanticscholar.orgsouthernforensic.org

When subjected to collision-induced dissociation (tandem MS or MS/MS), the protonated tryptamine molecule fragments in a characteristic manner. nih.gov A common fragmentation pathway for tryptamines involves the cleavage of the Cα-Cβ bond of the ethylamine side chain, leading to the formation of a stable immonium ion. mdpi.com For tryptamine itself, this results in a characteristic fragment ion. The fragmentation patterns are highly specific and can be used to distinguish between isomers that have the same molecular weight. southernforensic.orgresearchgate.net Data-dependent acquisition methods can provide a confirmative spectrum of the parent ion, enhancing specificity. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the separation and identification of volatile and thermally stable compounds. proquest.com For the analysis of tryptamines, which contain polar amine groups, derivatization is often required to improve their volatility and chromatographic properties. researchgate.netnih.gov Common derivatizing agents include trimethylsilyl (B98337) (TMS) or pentafluoropropionic anhydride (B1165640) (PFPA). researchgate.netnih.gov

Following separation on the GC column, the molecules are ionized, typically by electron ionization (EI), which is a high-energy process that causes extensive and reproducible fragmentation. The resulting mass spectrum serves as a molecular fingerprint. The primary fragmentation for many tryptamine derivatives in GC-MS is the cleavage of the Cα-Cβ bond, producing a prominent immonium ion fragment that is often the base peak in the spectrum. mdpi.comjapsonline.com This characteristic fragment is a key identifier for the tryptamine core structure. GC-MS is considered a primary method for the identification of tryptamines, especially after derivatization. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing tryptamines without the need for derivatization. mdpi.comresearchgate.net This is a significant advantage over GC-MS, especially for thermally labile derivatives. proquest.com The separation is typically achieved using reversed-phase chromatography. sielc.comnih.gov

LC-MS utilizes soft ionization techniques like ESI, which keeps the parent molecule intact, providing clear molecular weight information. mdpi.comnih.gov The subsequent MS/MS analysis yields structural information from the fragmentation patterns, similar to HRESI-MS. tandfonline.comresearchgate.net The combination of retention time from the LC separation and the specific fragmentation pattern from MS/MS provides very high selectivity and sensitivity for the detection and identification of tryptamine and its derivatives in complex mixtures. researchgate.netmdpi.com LC-MS can serve as a complementary approach to GC-MS for the unequivocal differentiation of tryptamine isomers. researchgate.net

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful non-destructive technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The vibrational spectrum of tryptamine and its indole core serves as an excellent model for understanding the expected spectral features of this compound. The key vibrational modes are associated with the N-H group of the indole ring, the amine group of the side chain, the aromatic C-H bonds, and the C=C bonds of the indole system.

Key vibrational bands for the indole nucleus, which is the core structure, have been extensively studied. montclair.edunih.govuq.edu.aunih.gov The N-H stretching vibration of the indole ring is particularly characteristic, appearing as a sharp band in the region of 3400-3500 cm⁻¹. The ethylamine side chain introduces vibrations corresponding to C-H stretching and N-H bending.

Table 1: Characteristic FT-IR Vibrational Frequencies for Tryptamine and Related Indole Structures

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |

|---|---|---|

| Indole N-H Stretch | 3425 - 3480 | A sharp peak characteristic of the secondary amine within the indole ring. |

| Aliphatic N-H Stretch | 3300 - 3400 | Broader peaks corresponding to the primary amine on the ethylamine side chain. |

| Aromatic C-H Stretch | 3000 - 3100 | Absorption from the C-H bonds on the aromatic indole ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Stretching vibrations of the C-H bonds in the ethyl side chain. |

| C=C Aromatic Stretch | 1580 - 1620 | Vibrations from the carbon-carbon double bonds within the aromatic system. |

| N-H Bending | 1550 - 1650 | Bending (scissoring) motion of the primary amine group. |

This table presents generalized data compiled from spectroscopic studies of indole and tryptamine derivatives. montclair.edunih.gov

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The indole ring system in this compound is the primary chromophore responsible for its UV absorption. The UV spectrum of indole and its derivatives typically exhibits two main absorption bands, referred to as the ¹Lₐ and ¹Lₑ transitions. nih.govnih.gov

The ¹Lₑ band appears at a shorter wavelength (around 220 nm) and is generally more intense. The ¹Lₐ band, which is more sensitive to substitution and solvent environment, appears at longer wavelengths and often shows fine vibrational structure. nih.gov For tryptamine in a neutral solution, the characteristic absorption maxima (λmax) are found around 270-290 nm. sielc.comresearchgate.netresearchgate.net The specific position and intensity of these peaks can be influenced by the solvent polarity and pH.

Table 2: Typical UV-Vis Absorption Maxima for Indole Derivatives

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε) |

|---|---|---|---|

| Indole | Cyclohexane | 262, 272, 280, 288 | ~6,100 at 272 nm |

| Tryptamine | Methanol (B129727) | 222, 273, 280, 288 | Not specified |

Data compiled from various sources studying indole chromophores. nih.govresearchgate.netacs.org

These absorption characteristics are crucial for the quantitative analysis of tryptamine derivatives using techniques like HPLC with UV detection.

X-ray Crystallography for Solid-State Molecular Structures

For instance, the crystal structure of 2-(1H-indol-3-yl)ethan-1-aminium 2-(4-acetylphenoxy)acetate reveals a monoclinic crystal system with the space group P2₁/c. researchgate.net In the solid state, tryptamine derivatives are often stabilized by a network of hydrogen bonds involving the indole N-H group and the aminium group of the side chain, which act as hydrogen-bond donors. nih.gov These interactions dictate the molecular packing in the crystal lattice.

Table 3: Example Crystallographic Data for a Tryptamine Derivative

| Parameter | Value |

|---|---|

| Compound | 2-(1H-indol-3-yl)ethan-1-aminium 2-(4-acetylphenoxy)acetate |

| Chemical Formula | C₂₀H₂₂N₂O₄ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 18.1092(12) |

| b (Å) | 8.4026(6) |

| c (Å) | 11.6983(8) |

| β (°) | 92.582(7) |

| Volume (ų) | 1778.3(2) |

Data from the crystal structure of a tryptamine salt. researchgate.net

Chromatographic Purity and Separation Techniques

Chromatography is indispensable for the separation, purification, and purity assessment of chemical compounds. Various techniques, including HPLC, TLC, and flash column chromatography, are routinely employed for tryptamine and its analogs.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds in a mixture. rjpharmacognosy.ir For tryptamine and related indole alkaloids, reversed-phase HPLC (RP-HPLC) is the most common method. researchgate.net

In a typical RP-HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. japsonline.com The separation of tryptamines is often achieved using a gradient elution, where the composition of the mobile phase is changed over time to effectively resolve compounds with different polarities. sielc.comproquest.com

Table 4: Exemplary HPLC Conditions for Tryptamine Separation

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | Raptor® Biphenyl (5 µm, 100 mm x 3 mm) | Primesep 100 (5 µm, 4.6 x 150 mm) |

| Mobile Phase A | 0.1% TFA in water | 20-80 mM Ammonium (B1175870) Formate (pH 3.0) |

| Mobile Phase B | 0.1% TFA in 2:1 Acetonitrile:Methanol | Acetonitrile |

| Gradient | 10% to 40% B | 40% to 50% B in 15 min |

| Flow Rate | 0.4 mL/min | 1.0 mL/min |

| Detection | PDA (Photodiode Array) | UV at 280 nm |

These conditions are examples derived from methods developed for the separation of multiple tryptamines and indole alkaloids. sielc.comproquest.com

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. critical.consultingnorthwestern.edu For the analysis of tryptamines, silica (B1680970) gel plates (often with a fluorescent indicator, F₂₅₄) are typically used as the stationary phase. akjournals.com

The separation is governed by the choice of the mobile phase (eluent). A variety of solvent systems can be used, with their polarity adjusted to achieve optimal separation. orgchemboulder.comreddit.com After development, the spots can be visualized under UV light (at 254 nm) or by staining with a suitable reagent, such as p-dimethylaminobenzaldehyde (Ehrlich's reagent), which gives characteristic colors with indole derivatives. proquest.com

Table 5: Common TLC Mobile Phases for Tryptamine Derivatives on Silica Gel

| Mobile Phase System | Ratio (v/v/v) | Application Notes |

|---|---|---|

| n-Butanol : Acetic Acid : Water | 12 : 3 : 5 | Good for separating tryptamine from tryptophan and melatonin (B1676174). akjournals.com |

| Isopropanol : 25% NH₃ : Water | 8 : 1 : 1 | Effective for separating indole and indoleacetic acid. akjournals.com |

Flash column chromatography is the standard method for purifying chemical compounds on a preparative scale in a research laboratory setting. mdpi.com It operates on the same principles as TLC but on a larger scale, using a glass column packed with a stationary phase, most commonly silica gel. mdpi.comnacalaiusa.com

The choice of eluent is critical and is typically determined by prior TLC analysis. orgchemboulder.com An ideal solvent system for flash chromatography should provide a good separation of the target compound from impurities, with a target Rբ value of approximately 0.25-0.35 on the TLC plate. For indole derivatives, mixtures of nonpolar solvents (like hexanes) and more polar solvents (like ethyl acetate (B1210297) or dichloromethane) are frequently used. mdpi.commdpi.com The polarity of the eluent can be increased gradually (gradient elution) to first elute nonpolar impurities, followed by the compound of interest.

Theoretical Chemistry and Computational Investigations of 2 1h Indol 3 Yl Ethenamine

Quantum Mechanical Calculations

Quantum mechanical methods are employed to elucidate the electronic structure and geometry of molecules with high accuracy. These calculations are fundamental to understanding the intrinsic properties of 2-(1H-indol-3-yl)ethenamine and its derivatives.

Density Functional Theory (DFT) has become a standard method for studying the structural and electronic aspects of indole (B1671886) derivatives. chemijournal.com The B3LYP functional, combined with basis sets like 6-311G(d,p) or 6-31G(d,p), is frequently used to optimize molecular geometries. chemijournal.comnih.gov For derivatives of this compound, DFT calculations allow for the determination of key geometrical parameters such as bond lengths and angles, which can then be compared with experimentally determined structures from X-ray crystallography. nih.govresearchgate.net

These studies often involve the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemijournal.com The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. niscpr.res.in Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify regions that are prone to electrophilic or nucleophilic attack, providing insights into the molecule's reactive behavior. chemijournal.com

Table 1: Application of DFT in Analyzing Indole Derivatives

| Computational Method | Application | Key Findings | References |

| DFT (B3LYP/6-311G(d,p)) | Geometry Optimization | Comparison of calculated molecular structure with experimental crystal structure data. | nih.govresearchgate.net |

| DFT (B3LYP/6-31G(d,p)) | Electronic Structure Analysis | Determination of HOMO-LUMO energy gap to understand charge transfer and reactivity. | chemijournal.com |

| DFT | Molecular Electrostatic Potential (MEP) | Identification of positive and negative potential regions to predict sites for nucleophilic and electrophilic attacks. | chemijournal.com |

Ab initio methods, such as the Hartree-Fock (HF) method, are also utilized in the computational study of indole-containing compounds. researchgate.net While DFT methods like B3LYP often show better agreement with experimental vibrational frequencies, HF calculations provide a valuable comparative baseline. nih.gov Studies on related, more complex indole structures have used both HF and DFT methods to calculate optimized geometries, bonding parameters, and infrared spectra. researchgate.net The correlation between calculated and experimental vibrational frequencies is often analyzed, with DFT methods typically yielding a higher correlation coefficient. nih.gov These ab initio calculations contribute to a comprehensive understanding of the molecule's vibrational modes and thermodynamic properties. nih.gov

Molecular Modeling and Dynamics Simulations for Conformational and Reactivity Analysis

Molecular dynamics (MD) simulations offer a way to explore the conformational landscape and dynamic behavior of this compound and its analogs over time. mdpi.com By simulating the atomic motions of the molecule, often in a solvated environment, MD can reveal stable conformations, transition pathways between different states, and the flexibility of various molecular regions. mdpi.com This information is crucial for understanding how the molecule might adapt its shape to bind with a biological target. mdpi.com

Enhanced sampling methods can be combined with MD simulations to overcome energy barriers and explore a wider range of conformations, providing a more complete picture of the molecule's dynamic properties and potential binding modes. mdpi.com This analysis of conformational flexibility and stability is essential for predicting the molecule's reactivity and its interactions with biological macromolecules.

In Silico Docking Studies for Molecular Interactions

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically larger, molecule, such as a protein receptor. This method is instrumental in drug discovery for screening virtual libraries of compounds and predicting their binding affinities.

Computational studies have successfully employed docking to investigate the interaction of this compound derivatives with various biological targets.

Interleukin-1 Receptor 1 (IL-1R1): An IL-1R1 structure-based virtual screening identified (2-(1,2-diphenyl-1H-indol-3-yl)ethanamine) (DPIE) as a molecule capable of binding to this receptor. nih.gov Docking studies predicted the binding pose of DPIE to IL-1R1. nih.gov Subsequent experimental validation using surface plasmon resonance demonstrated that DPIE enhances the binding affinity of the pro-inflammatory cytokine Interleukin-1β (IL-1β) to its receptor, IL-1R1, thereby boosting IL-1β signaling. nih.gov

Cancer-related proteins: Indole derivatives have been investigated as potential anticancer agents. researchgate.netresearchgate.net Molecular docking has been used to study the interaction of these compounds with cancer-related protein targets such as Cyclin-Dependent Kinase 4 (CDK4). researchgate.net These simulations help to visualize the binding mode and identify key interactions, such as hydrogen bonds and hydrophobic contacts, within the active site of the target protein, guiding the development of more potent inhibitors. researchgate.net

Peroxisome Proliferator-Activated Receptor alpha (PPARα): Novel indole ethylamine (B1201723) derivatives have been designed and evaluated as potential regulators of lipid metabolism through their interaction with PPARα. researchgate.netnih.gov In silico docking was used to predict the binding affinity of these derivatives to the PPARα ligand-binding domain. researchgate.net The results from these docking studies indicated that certain derivatives could have a high binding affinity, which was later correlated with in vitro assays showing their ability to activate PPARα and influence lipid accumulation in cells. researchgate.netnih.gov

Table 2: Summary of In Silico Docking Studies of this compound Derivatives

| Derivative Class / Compound | Target Protein | Purpose of Study | Key Computational Finding | References |

| (2-(1,2-diphenyl-1H-indol-3-yl)ethanamine) (DPIE) | IL-1R1 | To identify small molecules altering IL-1β activity. | Predicted to bind to IL-1R1, enhancing the binding of IL-1β. | nih.gov |

| Indole carbohydrazide (B1668358) derivatives | CDK4 | Anti-breast cancer agent discovery. | Docking revealed interactions within the active site of CDK4. | researchgate.net |

| Novel indole ethylamine derivatives | PPARα | Development of lipid metabolism regulators for NAFLD. | A novel derivative showed a high binding affinity to PPARα in silico. | researchgate.netnih.gov |

Structure-Activity Relationship (SAR) Studies through Computational Methods

Computational methods are integral to establishing Structure-Activity Relationships (SAR), which describe how the chemical structure of a compound influences its biological activity. By systematically modifying the structure of a lead compound like this compound and evaluating the activity of the resulting analogs, researchers can identify key chemical features responsible for its effects.

For instance, in the development of inhibitors for Indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy, SAR studies revealed that the 1H-indazole scaffold (related to indole) was essential for inhibitory activity. nih.gov Docking models showed that the activity of these compounds was dependent on interactions with the heme iron and hydrophobic pockets of the enzyme. nih.gov The SAR analysis indicated that the nature and position of substituent groups on the core scaffold significantly affected the inhibitory potency. nih.gov Similarly, SAR studies on indole-based HIV-1 fusion inhibitors have shown that molecular shape and the linkage between indole rings can dramatically alter binding affinity and antiviral activity. nih.gov These computational SAR studies provide a rational basis for optimizing lead compounds to enhance their efficacy and selectivity. nih.gov

Biochemical Pathways and Non Clinical Molecular Interactions of 2 1h Indol 3 Yl Ethenamine Derivatives

Interactions with Neurotransmitter Receptors and Systems (e.g., serotonin (B10506) receptors)

The structural resemblance of tryptamine (B22526) derivatives to serotonin facilitates their interaction with various serotonin (5-HT) receptors, which are classified into seven distinct families (5-HT1 to 5-HT7). researchgate.neteurekaselect.com These interactions are pivotal in mediating physiological functions related to the central nervous system, cardiovascular system, and more. eurekaselect.commdpi.com

Research has demonstrated that synthetic tryptamine derivatives can be designed as ligands for specific 5-HT receptor subtypes. For instance, N,N-Dimethyl-1-arylsulfonyltryptamine derivatives have shown promising selectivity for the 5-HT(6) receptor. nih.gov Other studies have focused on developing novel tryptamines as ligands for the 5-HT(4) receptor, with some compounds showing potency comparable to serotonin itself. nih.gov

The affinity of these derivatives varies significantly based on substitutions on the indole (B1671886) ring and the ethylamine (B1201723) side chain. researchgate.netresearchgate.net For example, certain 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines have been identified as agonists at 5-HT1D receptors, with N,N-diethyl and N,N-dimethyl derivatives showing a preference for the 5-HT1D alpha subtype over the 5-HT1D beta subtype. nih.gov Furthermore, the stereoselectivity of these interactions has been noted; in a study of trans-2-(indol-3-yl)cyclopropylamine derivatives, the 1R,2S enantiomer had a higher affinity for 5-HT2A and 5-HT2B receptors, while the 1S,2R isomer showed the highest affinity for the 5-HT2C receptor. scilit.com The indole scaffold is also a key feature in ligands targeting the serotonin transporter (SERT). nih.gov

| Derivative Class | Target Receptor(s) | Observed Interaction | Reference |

|---|---|---|---|

| 5-Methoxytryptamine derivatives | 5-HT4 | Agonist activity, comparable potency to serotonin. | nih.gov |

| Cyclopropyl-tryptamine analogues | 5-HT6 | Selective antagonism. | nih.gov |

| General Tryptamine derivatives | 5-HT2A | Agonist activity. | researchgate.net |

| 2-[5-[[(trifluoromethyl)sulfonyl]oxy]indolyl]ethylamines | 5-HT1Dα, 5-HT1Dβ | Agonist activity with preference for 5-HT1Dα. | nih.gov |

| trans-2-(Indol-3-yl)cyclopropylamine derivatives | 5-HT2A, 5-HT2B, 5-HT2C | Enantiomer-specific affinity, with reversal of stereoselectivity for 5-HT2C. | scilit.com |

| Indolylpropyl-piperazine derivatives | SERT, Dopamine D2 | High affinity for SERT, lower for D2. | nih.gov |

Modulation of Intracellular Signaling Pathways (e.g., IL-1β–IL-1R1 interactions, NF-κB activation)

Derivatives of 2-(1H-indol-3-yl)ethenamine can modulate key intracellular signaling pathways involved in inflammation. One such pathway involves Interleukin-1 beta (IL-1β), a pro-inflammatory cytokine that exerts its effects by binding to the IL-1 receptor type 1 (IL-1R1). nih.govnih.gov

A specific derivative, 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE), has been shown to modulate the interaction between IL-1β and IL-1R1. nih.govnih.govmdpi.com Studies using surface plasmon resonance demonstrated that DPIE enhances the binding affinity of IL-1β to IL-1R1. nih.gov This enhanced binding leads to a synergistic increase in the production of other pro-inflammatory molecules like IL-6, IL-8, and COX-2 in primary human oral cells stimulated with IL-1β. nih.govresearchgate.net Modifications to the indole structure of DPIE can either reduce or enhance this pro-inflammatory cytokine production, indicating that the indole scaffold is key to its modulatory activity. nih.govmdpi.com

Another critical signaling pathway influenced by indole derivatives is the Nuclear Factor-kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a central transcription factor in the inflammatory response. nih.govnih.gov Indole compounds, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), are effective modulators of NF-κB signaling. nih.govnih.govresearchgate.net They can inhibit the activation of NF-κB, which helps to explain their anti-inflammatory and anti-cancer activities. researchgate.netfrontiersin.org For example, oral administration of indole can suppress the NF-κB pathway and reduce LPS-induced liver inflammation. frontiersin.org Some indole-hydantoin derivatives prevent the transactivation of NF-κB by inhibiting the phosphorylation of its p65 subunit. elsevierpure.com This modulation is also linked to the PI3K/Akt/mTOR signaling pathway, which often crosstalks with NF-κB. nih.gov

Enzyme Interactions and Inhibitory Activities

The indole scaffold is recognized for its ability to interact with the active sites of various enzymes, leading to either inhibition or activation. biolmolchem.com This makes indole derivatives a valuable class of compounds for targeting enzymatic activities in different therapeutic areas. biolmolchem.commdpi.com

Indole ethylamine derivatives have been investigated as regulators of lipid metabolism, a key process in metabolic diseases like nonalcoholic fatty liver disease (NAFLD). mdpi.comnih.gov Peroxisome proliferator-activated receptor alpha (PPARα) and carnitine palmitoyltransferase 1 (CPT1) are crucial targets for regulating lipid metabolism. mdpi.com

A study focused on a series of novel indole ethylamine derivatives found that a specific compound with a C6-Br substitution and a 1,3-dicarbonyl-2-methine side chain at the C3 position could effectively activate both PPARα and CPT1a. mdpi.com In vitro assays confirmed that this compound had a positive impact on lipid accumulation in oleic acid-induced liver cells, consistent with the activation of the PPARα/CPT1 pathway. mdpi.com

| Compound Feature | Target Enzyme/Receptor | Effect | Observed Outcome |

|---|---|---|---|

| C6-Br-substituted indole ethylamine with a 1,3-dicarbonyl-2-methine side chain | PPARα | Agonist activity | Activation of receptor, comparable to fenofibrate. |

| C6-Br-substituted indole ethylamine with a 1,3-dicarbonyl-2-methine side chain | CPT1a | Activation | Prevention of intracellular triglyceride accumulation in hepatocytes. |

Indole derivatives have demonstrated inhibitory activity against a range of other enzyme systems. One of the most notable is the cyclooxygenase (COX) enzyme, particularly COX-2, which is a key mediator of inflammation. nih.gov Certain 2-(1H-indol-3-yl) acetohydrazide derivatives have shown significant anti-inflammatory activity by selectively inhibiting COX-2 expression, thereby offering a gastrointestinal-sparing profile compared to non-selective NSAIDs. nih.gov The derivative 2-(1,2-diphenyl-1H-indol-3-yl)ethanamine (DPIE) also leads to an increase in COX-2 production as a downstream effect of its modulation of IL-1β signaling. nih.gov

Beyond COX enzymes, the indole scaffold has been used to design inhibitors for enzymes relevant to cancer and diabetes. biolmolchem.comnih.gov For example, indole derivatives have been synthesized to inhibit α-amylase and α-glucosidase, which are important for glycemic control. biolmolchem.comnih.gov The versatility of the indole structure allows it to be a foundation for developing both targeted and multi-targeted enzyme inhibitors. biolmolchem.com

Role in Ligand Design for Specific Biological Targets

The this compound (tryptamine) structure is a fundamental scaffold in medicinal chemistry for the design of ligands targeting specific biological entities. nih.gov Its structural similarity to endogenous molecules like serotonin makes it an ideal starting point for developing new psychoactive compounds and therapeutic agents. researchgate.netnih.gov

The tryptamine framework, consisting of an indole ring and an ethylamine side chain, can be systematically modified to create derivatives with high affinity and selectivity for various receptors. researchgate.net For example, by introducing conformational restrictions, such as a cyclopropyl ring on the side chain, researchers have developed selective ligands for the 5-HT(6) receptor. nih.gov Similarly, variations in the substitution on the primary amine have yielded potent ligands for the 5-HT(4) receptor. nih.gov This strategic design approach allows for the uncoupling of therapeutic benefits from undesired effects, such as developing non-hallucinogenic serotonergic agents for metabolic and neuropsychiatric disorders. acs.org The indole nucleus is considered a "pharmacophoric group" essential for receptor interaction in many natural and synthetic drugs. nih.gov

Antioxidant Properties and Mechanisms of Action

Indole derivatives are recognized as efficient antioxidants capable of protecting biomolecules like lipids and proteins from peroxidative damage. semanticscholar.org This antioxidant capacity is implicated in their potential to mitigate diseases associated with oxidative stress, such as neurodegenerative disorders. semanticscholar.org

The primary mechanisms behind their antioxidant activity include radical scavenging and the donation of hydrogen atoms. A study on C-3 substituted indole derivatives suggested that their ability to quench free radicals involves a hydrogen and electron transfer mechanism. nih.gov The stability of the resulting indolyl radical and the presence of an unsubstituted indole nitrogen atom are crucial for this activity. nih.gov

Different indole derivatives exhibit varying levels of antioxidant potency. For example, melatonin (B1676174), a well-known indoleamine, protects neuronal cells from oxidative stress. nih.gov Synthetic analogues have been developed to optimize this cytoprotective effect. semanticscholar.orgnih.gov Studies have shown that some derivatives are highly effective at reducing lipid peroxidation. nih.govmdpi.com For instance, indole-3-carbinol can inhibit lipid peroxidation in microsomal systems and has shown protective effects against oxidative damage in kidney and ovary tissues. mdpi.com Certain C-3 substituted indole derivatives, particularly one with a pyrrolidinedithiocarbamate moiety, have demonstrated significant radical scavenging and iron-reducing capabilities. nih.gov

Biochemical Role as a Biosynthetic Precursor (e.g., for serotonin)

This compound, more commonly known as tryptamine, is an indolamine metabolite of the essential amino acid tryptophan. wikipedia.org While the primary and most well-known pathway for serotonin (5-hydroxytryptamine or 5-HT) biosynthesis in vertebrates begins with the hydroxylation of tryptophan to 5-hydroxytryptophan (5-HTP), followed by decarboxylation to serotonin, an alternative pathway involving tryptamine exists. researchgate.netmhmedical.comfrontiersin.org

In this alternative pathway, tryptophan is first decarboxylated by tryptophan decarboxylase to yield tryptamine. wikipedia.org Subsequently, tryptamine can be hydroxylated to form serotonin. This conversion is catalyzed by the enzyme tryptamine 5-hydroxylase (T5H). nih.gov Research in rice plants has identified T5H as a soluble enzyme with maximal activity in the roots, correlating with enriched serotonin synthesis in those tissues. nih.gov The presence of tryptamine was shown to lead to a dose-dependent increase in serotonin, suggesting that tryptamine availability is a key step for serotonin synthesis in this context. nih.gov While the main pathway for endogenous serotonin synthesis in mammals proceeds through 5-HTP, the conversion of dietary tryptophan to tryptamine by gut bacteria and its subsequent actions, including activating 5-HT₄ receptors to regulate gastrointestinal motility, highlight its biological significance. wikipedia.org

Molecular Basis of Biological Activities (e.g., antiproliferative effects in cell lines)

Derivatives of this compound (tryptamine) have been the subject of extensive research for their potential as antiproliferative agents against various cancer cell lines. The molecular mechanisms underlying these effects are diverse and involve the induction of apoptosis, cell cycle arrest, and modulation of key cellular signaling pathways.

Several studies have demonstrated that tryptamine derivatives can induce apoptosis, or programmed cell death, in cancer cells. For instance, oleanolic acid-tryptamine amides have been shown to cause selective cell apoptosis in human cervical carcinoma (HeLa) and human malignant melanoma (G-361) cells. nih.gov One such derivative, the tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid, exhibited significant cytotoxicity in both HeLa and G-361 cell lines. nih.gov The induction of apoptosis by these compounds was confirmed through methods such as flow cytometry, Western blotting, and caspase activity assays. nih.gov

Similarly, a study on prostate cancer cell lines (PC-3 and LNCaP) revealed that tryptamine itself has inhibitory effects and can induce apoptosis. nih.gov The molecular mechanism was linked to changes in amino acid metabolism related to cell proliferation and metastasis. nih.gov Other indole derivatives, such as indole-3-carbinol (I3C) and 3,3'-diindolylmethane (DIM), have been shown to inhibit cell proliferation, cause cell cycle arrest at the G1 phase, and induce apoptosis in various cancer cells, including breast and prostate cancer. caldic.com The mechanisms for these effects include the inhibition of cyclin-dependent kinase 6 (CDK6) and the repression of androgen receptor expression. caldic.com

The antiproliferative activity of tryptamine derivatives is also attributed to their ability to interfere with critical cellular signaling pathways. A study on 5-(nonyloxy)tryptamine (5-NT) derivatives in breast cancer cell lines (MDA-MB-231 and MCF-7) indicated that their effects are not solely mediated through serotonin receptors. aacrjournals.org Reverse phase protein array (RPPA) data suggested a downregulation in global protein translation and cell proliferation through the inhibition of the mTOR pathway, evidenced by decreased levels of phosphorylated 4E-BP1, p70S6K, and S6. aacrjournals.org Furthermore, these derivatives were found to induce endoplasmic reticulum (ER) stress, which can contribute to the inhibition of cell proliferation and induction of apoptosis. aacrjournals.org

Certain tryptamine derivatives have been designed as potent histone deacetylase (HDAC) inhibitors, which is an emerging strategy in cancer therapy. Indole-3-ethylsulfamoylphenylacrylamides have demonstrated potent HDAC inhibitory activity, significantly greater than the established inhibitor suberanilohydroxamic acid (SAHA). nih.gov These compounds exhibited significant inhibitory effects on various cancer cell lines, with GI₅₀ values in the nanomolar range. nih.gov

The following table summarizes the antiproliferative activities of various this compound derivatives against different cancer cell lines, as reported in the literature.

| Derivative | Cell Line | IC₅₀ / GI₅₀ (µM) | Reference |

| 5-(nonyloxy)tryptamine (5-NT) | MDA-MB-231 (Breast) | 5 | aacrjournals.org |

| 5-(nonyloxy)tryptamine (5-NT) | MCF-7 (Breast) | 9 | aacrjournals.org |

| Tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3a) | HeLa (Cervical) | 8.7 ± 0.4 | nih.gov |

| Tryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3a) | G-361 (Melanoma) | 9.0 ± 0.4 | nih.gov |

| Fluorotryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3b) | HeLa (Cervical) | 6.7 ± 0.4 | nih.gov |

| Fluorotryptamine amide of (3β)-3-(acetyloxy)olean-12-en-28-oic acid (3c) | HeLa (Cervical) | 12.2 ± 4.7 | nih.gov |

| Tryptamine | PC-3 (Prostate) | Significant Inhibition | nih.gov |

| Tryptamine | LNCaP (Prostate) | Significant Inhibition | nih.gov |

| Indole-aryl amide derivative 2 | MCF-7 (Breast) | 0.81 | nih.gov |

| Indole-aryl amide derivative 2 | PC-3 (Prostate) | 2.13 | nih.gov |

| Indole-aryl amide derivative 3 | HeLa (Cervical) | 5.64 | nih.gov |

| Indole-aryl amide derivative 4 | HT29 (Colon) | 0.96 | nih.gov |

| Indole-aryl amide derivative 4 | HeLa (Cervical) | 1.87 | nih.gov |

| Indole-aryl amide derivative 4 | MCF-7 (Breast) | 0.84 | nih.gov |

| Indole-3-ethylsulfamoylphenylacrylamide 11 | Various Cancer Cell Lines | 0.04 (mean) | nih.gov |

| 1H-indazole-3-amine derivative 6o | K562 (Leukemia) | 5.15 | mdpi.com |

Applications of 2 1h Indol 3 Yl Ethenamine As a Synthetic Intermediate in Advanced Organic Synthesis

Building Block for Complex Organic Molecules

The indole (B1671886) ethylamine (B1201723) backbone of 2-(1H-indol-3-yl)ethanamine is a recurring motif in a multitude of natural products, particularly in the vast family of indole alkaloids. Synthetic chemists frequently exploit tryptamine (B22526) as a readily available and cost-effective starting material to build these complex molecular architectures. Its strategic importance lies in its ability to participate in key bond-forming reactions that establish the core structures of these target molecules.

Key synthetic strategies involving 2-(1H-indol-3-yl)ethanamine include:

Pictet-Spengler Reaction: This is a classic and powerful acid-catalyzed reaction where tryptamine condenses with an aldehyde or ketone, followed by cyclization to form a tetrahydro-β-carboline. This core is fundamental to many biologically active alkaloids.

Bischler-Napieralski Reaction: This reaction involves the cyclization of an N-acyl derivative of tryptamine to form a 3,4-dihydro-β-carboline, which can be subsequently reduced or oxidized to furnish a variety of alkaloid skeletons.

Amide Couplings and Functionalization: The primary amine of the ethylamine side chain provides a convenient handle for elaboration. Acylation followed by intramolecular cyclization or intermolecular coupling reactions allows for the introduction of diverse structural elements.

The application of tryptamine as a foundational building block is evident in the syntheses of numerous complex molecules, demonstrating its reliability and versatility in multi-step synthetic campaigns.

Precursor for Diversified Indole-Containing Structures

Beyond its role in total synthesis, 2-(1H-indol-3-yl)ethanamine is a versatile precursor for generating libraries of diversified indole-containing structures for various research applications. innospk.comchemimpex.com The indole ring and the ethylamine side chain offer multiple points for chemical modification, allowing chemists to systematically alter the molecule's properties.

Methods for diversification include:

N-Substitution: The indole nitrogen (N-1) and the side-chain nitrogen can be readily alkylated, arylated, or acylated to introduce a wide range of substituents. nih.gov

Ring Substitution: The indole nucleus can undergo electrophilic substitution reactions, typically at the C-2, C-4, C-5, C-6, or C-7 positions, to introduce groups such as halogens, nitro groups, or alkyl chains. core.ac.uk These modifications can significantly influence the electronic properties and biological activity of the resulting molecules.

Side Chain Modification: The ethylamine side chain can be oxidized or otherwise transformed to alter its length, rigidity, or functionality. nih.govsmolecule.com